2-N-methyl-5-nitropyridine-2,3-diamine chemical properties
2-N-methyl-5-nitropyridine-2,3-diamine chemical properties
This guide provides an in-depth technical analysis of
Technical Guide: -Methyl-5-nitropyridine-2,3-diamine
Part 1: Chemical Identity & Core Properties
This section defines the physicochemical baseline for the compound. Researchers should note that the regiochemistry (position of the methyl group) is critical for subsequent cyclization reactions.
Nomenclature and Structure
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IUPAC Name:
-methyl-5-nitropyridine-2,3-diamine -
Synonyms: 2-Methylamino-3-amino-5-nitropyridine; 3-Amino-2-(methylamino)-5-nitropyridine.
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Structural Features: A pyridine ring substituted with a nitro group at C5, a primary amine at C3, and a secondary methylamine at C2.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 168.15 g/mol | |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-aminopyridines due to |
| Solubility | DMSO, DMF, MeOH (Hot), EtOAc (Moderate) | Poor solubility in water and non-polar solvents (Hexane). |
| Melting Point | ~180–210 °C (Estimated) | Analogous 2,3-diamino-5-nitropyridine melts >250°C; |
| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) | The 5-nitro group significantly reduces the basicity of the pyridine nitrogen. |
| Stability | Stable under ambient conditions | Light sensitive; store in amber vials. |
Part 2: Synthesis Protocol (Regioselective Route)
The synthesis of this compound requires strict regiocontrol. The most robust route involves the nucleophilic aromatic substitution (
The Challenge of Regioselectivity
Direct nitration of 2-(methylamino)pyridine yields a mixture of isomers. Therefore, the preferred strategy starts with a highly electrophilic precursor (2-chloro-3,5-dinitropyridine) to install the amine at C2, followed by selective reduction of the nitro group at C3.
Why C3 Reduction?
In 2-amino-3,5-dinitropyridines, the nitro group at C3 is sterically crowded and electronically influenced by the adjacent amino group (H-bonding). Sulfide-based reducing agents (e.g., NaHS,
Step-by-Step Methodology
Step 1:
Displacement
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Precursor: 2-Chloro-3,5-dinitropyridine.
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Reagents: Methylamine (2.0 M in THF or MeOH), Triethylamine (
). -
Solvent: THF or Ethanol.
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Protocol:
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Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in THF at
. -
Add
(1.2 eq) as an acid scavenger. -
Dropwise add Methylamine (1.1 eq) to prevent bis-addition.
-
Stir at
for 1 hour, then warm to RT. The solution will turn deep yellow. -
Workup: Concentrate in vacuo, resuspend in water, and filter the yellow precipitate (
-methyl-3,5-dinitropyridin-2-amine).
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Step 2: Regioselective Sulfide Reduction
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Precursor:
-methyl-3,5-dinitropyridin-2-amine. -
Reagents: Sodium Hydrosulfide (NaHS) or Ammonium Sulfide.
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Solvent: Methanol/Water (3:1).
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Protocol:
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Suspend the dinitro intermediate in MeOH/Water.
-
Heat to
. -
Add NaHS (3.0 eq) portion-wise over 30 minutes. Caution:
gas evolution. -
Reflux for 2–4 hours. Monitor by TLC (the diamine is more polar than the dinitro precursor).
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Workup: Cool to RT. Remove MeOH under reduced pressure. The product often precipitates from the aqueous residue. Filter and wash with cold water. Recrystallize from Ethanol if necessary.
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Synthesis Pathway Diagram
Caption: Figure 1. Regioselective synthesis route via SNAr and partial sulfide reduction.
Part 3: Applications in Drug Discovery[1]
The primary utility of
Cyclization Logic
The diamine motif reacts with electrophilic carbon sources (aldehydes, carboxylic acids, or phosgene equivalents) to close the imidazole ring.
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Regiochemistry: Because the N2 nitrogen is methylated, cyclization typically yields the 3-methyl-3H-imidazo[4,5-b]pyridine isomer (also known as the 3-deazapurine skeleton).
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Electronic Effect: The 5-nitro group makes the resulting scaffold electron-deficient, facilitating further
reactions at the C7 position (if activated) or allowing for nitro-reduction to an amine for further coupling (e.g., amide formation).
Key Reaction: Imidazole Ring Closure
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Reagents: Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH.
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Conditions: Reflux (neat or in Ethanol).[1]
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Outcome: Formation of the imidazo[4,5-b]pyridine core.
Application Workflow Diagram
Caption: Figure 2.[2] Divergent cyclization pathways to bioactive imidazopyridine scaffolds.
Part 4: Safety & Handling (E-E-A-T)
Working with nitropyridines requires specific safety protocols due to their potential toxicity and energetic properties.
Hazard Identification
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Acute Toxicity: Harmful if swallowed or inhaled. Pyridine derivatives can affect the central nervous system.
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Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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Energetic Potential: Polynitro precursors (like 2-chloro-3,5-dinitropyridine) are potential explosion hazards. The target mono-nitro diamine is more stable but should still be treated with caution.
Handling Protocols
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Engineering Controls: All synthesis steps, especially the sulfide reduction (H2S generation), must be performed in a functioning fume hood .
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Waste Disposal: Aqueous waste from the sulfide reduction must be treated with bleach (hypochlorite) to oxidize residual sulfides before disposal. Organic waste containing nitropyridines must be segregated for incineration.
References
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Regioselective Reduction of Dinitropyridines
- Title: Selective reduction of the nitro group in 2-amino-3,5-dinitropyridines.
- Source:Mendeleev Communications / ResearchG
- Relevance: Establishes the protocol for reducing the 3-nitro group in the presence of the 5-nitro group using sulfide reagents.
-
URL:[Link]
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Imidazo[4,5-b]pyridine Synthesis
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Deriv
- Source:Molecules (MDPI).
- Relevance: Details the cyclization of 2,3-diaminopyridines into drug scaffolds.
-
URL:[Link]
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Precursor Reactivity (2-Chloro-3,5-dinitropyridine)
- Title: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines.
- Source:Journal of Physical Organic Chemistry.
- Relevance: Validates the high electrophilicity of the C2 position for the initial methylamine displacement.
-
URL:[Link]
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General Synthesis of 2,3-Diaminopyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
